![molecular formula C7H7ClN2O B1492478 4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine CAS No. 1260671-77-9](/img/structure/B1492478.png)

4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as this compound. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming fused heterocyclic systems, where the pyrano and pyrimidine rings are fused in a specific orientation denoted by the [4,3-d] descriptor. The numbering system begins with the pyrimidine nitrogen atoms, and the chlorine substituent is positioned at carbon-4 of the pyrimidine ring system.

The Chemical Abstracts Service registry number for this compound is 1260671-77-9, which serves as the unique identifier in chemical databases worldwide. This registry number was assigned by the Chemical Abstracts Service division of the American Chemical Society and provides unambiguous identification of the compound across all scientific literature and commercial databases. The Chemical Abstracts Service registry system ensures that researchers and suppliers can accurately identify and source this specific chemical entity without confusion with structurally similar compounds.

Additional registry information includes the Molecular Design Limited number MFCD18250680, which is used in various chemical inventory systems and research databases. The compound also appears in PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, where it is assigned the PubChem Compound Identification number 72213478. These multiple registry systems provide redundant identification pathways that ensure accurate compound tracking across different research and commercial platforms.

The International Chemical Identifier string for this compound is InChI=1S/C7H7ClN2O/c8-7-5-3-11-2-1-6(5)9-4-10-7/h4H,1-3H2, which provides a standardized method for representing the molecular structure in computational chemistry applications. The corresponding International Chemical Identifier Key is ACUGWSSBFUSLCK-UHFFFAOYSA-N, offering a compressed hash of the structural information that facilitates database searches and molecular matching algorithms.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₇H₇ClN₂O, indicating the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This composition reflects the bicyclic nature of the compound, with the pyrimidine ring contributing four carbon atoms and two nitrogen atoms, while the pyran ring adds three additional carbon atoms and one oxygen atom. The chlorine substituent replaces a hydrogen atom at the 4-position of the pyrimidine ring, altering both the electronic properties and potential reactivity of the molecule.

Properties

IUPAC Name |

4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-7-5-3-11-2-1-6(5)9-4-10-7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUGWSSBFUSLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS No. 1260671-77-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in medicinal chemistry.

- Molecular Formula : C₇H₇ClN₂O

- Molecular Weight : 170.60 g/mol

- Structure : The compound features a pyrano-pyrimidine core structure, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below are detailed findings from diverse studies.

Anticancer Activity

Several studies have reported the anticancer potential of this compound through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

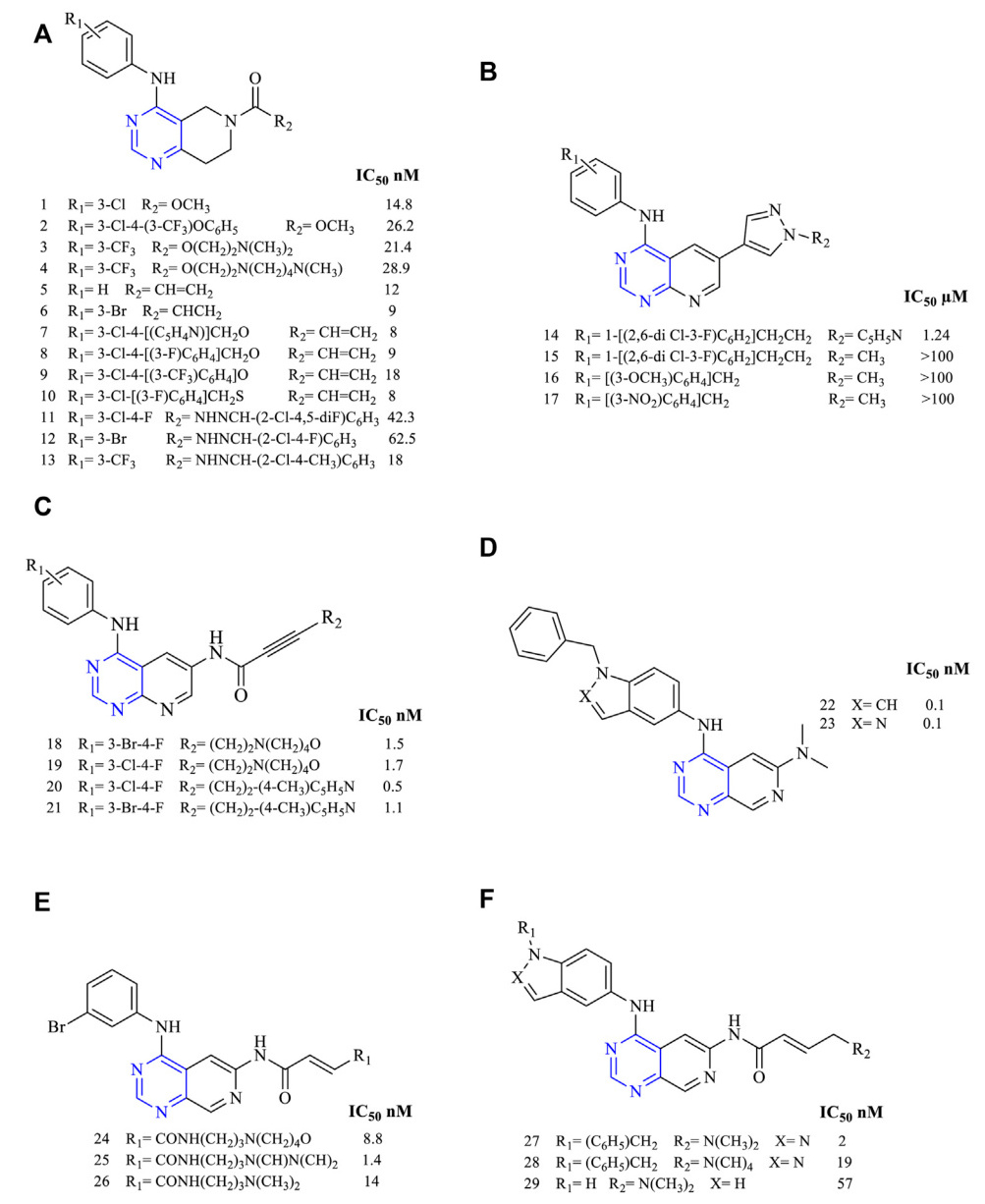

- In vitro studies demonstrated that derivatives of pyrano-pyrimidine compounds exhibited significant cytotoxic effects against several cancer cell lines. For instance, one study reported that compounds similar to this compound showed IC₅₀ values ranging from 4.24 µM to 10 µM against HeLa cells and other tumor types .

- Mechanism of Action :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

-

Inhibition Studies :

- In vitro antimicrobial assays indicated that derivatives of this compound displayed significant inhibitory activity against various bacterial strains. For example, compounds related to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogenic bacteria .

- Biofilm Formation :

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Fused Pyrimidine Derivatives

The pyrano[4,3-d]pyrimidine scaffold can be modified by altering the fused ring system, substituents, or heteroatoms, significantly impacting physicochemical and biological properties.

Key Observations :

- Dichloro Derivatives (e.g., ): Additional chlorine atoms enhance electrophilicity, making these compounds versatile intermediates for Suzuki couplings .

- Pyrido vs. Pyrano Systems (e.g., ): Pyrido[4,3-d]pyrimidines exhibit planar structures, favoring π-stacking interactions in kinase binding pockets, whereas hydrogenated pyrano rings introduce conformational flexibility .

Physicochemical Properties

- Lipophilicity: The target compound’s log kₘ (retention factor) was determined via RP-HPLC and IAM chromatography, showing moderate lipophilicity suitable for blood-brain barrier penetration . Thiopyrano analogs (e.g., ) exhibit higher log P values due to sulfur’s hydrophobicity, enhancing cellular uptake .

- Electronic Properties :

Key Findings :

- The target compound’s chloro group is critical for electrophilic interactions in anticancer activity, but substitution with bulkier groups (e.g., bromophenyl in ) may hinder target engagement .

- Pyrido and pyrazolo analogs show reduced kinase inhibition compared to anilino-substituted derivatives, highlighting the importance of hydrogen-bond donors for ATP-binding pocket interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically starts from precursors that allow construction of the fused pyrano-pyrimidine framework. The key steps generally include:

- Formation of the pyrano ring fused to the pyrimidine core.

- Introduction of the chlorine substituent at the 4-position via chlorination.

- Functionalization at other positions as needed for derivative synthesis.

A representative synthetic route involves:

- Cyclization of suitable dicarbonyl or thiocarbonyl precursors to form the pyrimidine ring.

- Use of chlorinating agents such as phosphorus oxychloride (POCl3) often catalyzed by dimethylformamide (DMF) to introduce the 4-chloro substituent.

- Subsequent nucleophilic substitution reactions at the 4-chloro position to prepare derivatives.

Detailed Synthetic Methodology from Literature

A comprehensive synthetic approach was reported in the synthesis of related thiopyrano[4,3-d]pyrimidine derivatives, which can be adapted for the oxygen analog, this compound:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Intramolecular cyclization of dimethyl 3,3'-thiodipropionate | Sodium hydride (NaH), reflux | Formation of cyclic intermediate (yellow viscous oil) |

| 2 | Condensation with urea | Reflux for 24 h | Formation of thiopyrano[4,3-d]pyrimidine-2,4-dione |

| 3 | Chlorination | POCl3 with catalytic DMF, 115 °C, 3 h | Introduction of 4-chloro substituent, yielding yellow solid |

| 4 | Nucleophilic substitution at 4-chloro | Morpholine or hydrazine hydrate | Formation of key intermediates for further derivatization |

| 5 | Condensation with substituted aromatic aldehydes | Reflux or appropriate conditions | Formation of final substituted pyrano[4,3-d]pyrimidine derivatives |

This method highlights the importance of the chlorination step using POCl3/DMF to achieve the 4-chloro substitution, which is critical for the biological activity and further chemical modifications.

Reaction Mechanism Insights

The chlorination step likely proceeds via activation of the pyrimidine ring carbonyl group by POCl3, facilitating substitution of the hydroxyl or oxo group at the 4-position with chlorine. The presence of DMF catalyzes this reaction by forming a reactive Vilsmeier intermediate, enhancing chlorination efficiency.

Alternative Preparative Routes

While the above method is the most documented, other synthetic strategies include:

- One-pot syntheses combining cyclization and chlorination steps, though these require careful control of reaction conditions to avoid side reactions.

- Use of other chlorinating agents or conditions to optimize yield and purity.

Research Findings on Preparation

- The chlorination step with POCl3/DMF is efficient and yields high-purity 4-chloro derivatives.

- The fused pyrano-pyrimidine skeleton is stable under the reaction conditions, allowing for diverse substitutions.

- The presence of the chlorine atom at the 4-position is crucial for subsequent nucleophilic substitutions, facilitating the synthesis of biologically active analogs.

- Oxidation of sulfur analogs to sulfone derivatives has been explored but shows little effect on biological activity, indicating that the oxygen analog (pyrano) is a promising scaffold.

Summary Table of Preparation Steps

| Step No. | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | NaH, reflux | Cyclization of dicarbonyl precursor | Intermediate formed as viscous oil |

| 2 | Urea, reflux 24 h | Formation of pyrimidine-2,4-dione core | Stable intermediate |

| 3 | POCl3, DMF catalyst, 115 °C, 3 h | Chlorination at 4-position | High yield of 4-chloro derivative |

| 4 | Morpholine or hydrazine hydrate | Nucleophilic substitution at 4-chloro | Key intermediates for derivatives |

| 5 | Substituted aromatic aldehydes | Condensation to form final derivatives | Enables SAR studies |

Q & A

Q. What are the established synthetic routes for 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine?

The synthesis typically involves multi-step reactions, including cyclization and chlorination. For example, tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (a derivative) is synthesized via bromination followed by nucleophilic substitution . Pyrido[4,3-d]pyrimidine scaffolds are often constructed from pyridine or pyrimidine precursors using cycloaddition or condensation reactions . Key intermediates may require protective group strategies (e.g., tert-butyl esters) to enhance stability during synthesis .

Q. How is the structural characterization of this compound performed?

Characterization relies on spectroscopic methods:

- NMR : Proton environments (e.g., CH at δ 1.09, CH-4 at δ 5.23) and NH signals (δ 7.61–11.60) confirm regiochemistry .

- IR : Absence of C≡N bands (2200 cm) and presence of C=O (1659–1690 cm) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 224.71 for related compounds) confirm molecular weight .

Q. What are the stability considerations for this compound under varying conditions?

- Storage : Store in sealed containers under inert gas (N) at –20°C to prevent hydrolysis or oxidation .

- Reactivity : Stable under anhydrous conditions but susceptible to nucleophilic attack at the C4-chlorine position . Avoid prolonged exposure to moisture or strong bases.

Q. Which analytical techniques ensure purity for research applications?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) resolves impurities.

- Elemental Analysis : Matches calculated C, H, N, Cl percentages (±0.3%) .

- TLC : R values using silica gel plates (e.g., ethyl acetate/hexane = 3:7) monitor reaction progress .

Advanced Research Questions

Q. How does this compound interact with kinase targets?

Analogous compounds (e.g., pyrrolo[2,3-d]pyrimidines) inhibit kinases (EGFR, VEGFR2) by binding to ATP pockets via hydrogen bonding with backbone amides (e.g., Met793 in EGFR) . Computational docking (AutoDock Vina) predicts binding affinities (ΔG ≈ –9.2 kcal/mol) for pyrano-pyrimidine derivatives . Validate via kinase inhibition assays (IC values) and Western blotting for downstream phospho-targets .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Prodrug Design : Introduce hydrophilic groups (e.g., tert-butyl esters or acetate derivatives) via acetylation .

- Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

- Salt Formation : Hydrochloride salts improve bioavailability in rodent models .

Q. How to resolve contradictions in reported biological activities across studies?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural Confirmation : Re-analyze batches via LC-MS to rule out degradation .

- Meta-Analysis : Compare IC values across cell lines (e.g., HEK293 vs. HCT116) to identify context-dependent effects .

Q. What computational methods predict reactivity and regioselectivity in derivatization?

- DFT Calculations : Optimize transition states (Gaussian 09) to predict chlorination or alkylation sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. EtOH) on reaction pathways .

- SAR Studies : Correlate Hammett constants (σ) of substituents with reaction rates .

Q. How to achieve regioselective functionalization of the pyrano-pyrimidine core?

Q. Can this compound serve as a scaffold for multi-component reactions (MCRs)?

Yes. Pyrano-pyrimidines participate in:

- Ugi Reactions : Combine with aldehydes, amines, and isocyanides to generate diversity-oriented libraries .

- Cycloadditions : [4+2] Diels-Alder reactions with dienophiles yield fused polyheterocycles .

- Click Chemistry : Azide-alkyne cycloadditions (CuAAC) introduce triazole moieties for bioorthogonal tagging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.